molecular formula C12H18O B1666032 Amylmetacresol CAS No. 1300-94-3

Amylmetacresol

Cat. No.: B1666032
CAS No.: 1300-94-3
M. Wt: 178.27 g/mol
InChI Key: CKGWFZQGEQJZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Amylmetacresol (AMC) is primarily targeted towards bacteria and viruses . It is used as an active pharmaceutical ingredient in throat lozenges to treat infections of the mouth and throat .

Mode of Action

AMC is an antibacterial and antiviral agent . It functions by killing the bacteria or viruses that cause infections in the mouth or throat . Additionally, AMC has been found to block sodium channels in a manner similar to local anesthetics . This blocking action can help to alleviate pain associated with throat infections .

Biochemical Pathways

It is suggested that the compound’s virucidal action may involve thedenaturation of external protein spikes , a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction .

Pharmacokinetics

Upon administration, AMC is rapidly absorbed . It undergoes oxidation and glucuronidation as part of its metabolism . The compound is then quickly eliminated via the kidneys . These processes impact the bioavailability of AMC, ensuring that it is efficiently delivered to the site of infection and subsequently removed from the body once it has exerted its effects .

Result of Action

The primary result of AMC’s action is the reduction of infectivity of certain infectious viruses in the throat and in cough droplets . This helps to reduce opportunities for person-to-person transmission of these viruses . In addition, AMC provides relief from symptoms of sore throat/irritation of the throat .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMC. For instance, factors related to soil, animal husbandry, waste management, potable and wastewater, and food safety can contribute to the spread of antibiotic resistance . This can potentially impact the effectiveness of AMC.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amylmetacresol is synthesized through the alkylation of m-cresol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process includes purification steps such as distillation and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Amylmetacresol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2,4-Dichlorobenzyl Alcohol
  • Hexylresorcinol
  • Cetylpyridinium Chloride
  • Dequalinium

Properties

IUPAC Name

5-methyl-2-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGWFZQGEQJZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046791
Record name Amylmetacresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not soluble
Record name Amylmetacresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner.
Record name Amylmetacresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1300-94-3
Record name Amylmetacresol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylmetacresol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amylmetacresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amylmetacresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-pentyl-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYLMETACRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amylmetacresol
Reactant of Route 2
Reactant of Route 2
Amylmetacresol
Reactant of Route 3
Reactant of Route 3
Amylmetacresol
Reactant of Route 4
Reactant of Route 4
Amylmetacresol
Reactant of Route 5
Reactant of Route 5
Amylmetacresol
Reactant of Route 6
Reactant of Route 6
Amylmetacresol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.